
8-(1,3-Benzothiazol-2-ylsulfanyl)-3-methyl-7-(3-phenylpropyl)purine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-(1,3-Benzothiazol-2-ylsulfanyl)-3-methyl-7-(3-phenylpropyl)purine-2,6-dione is a complex organic compound that belongs to the class of purine derivatives This compound is characterized by the presence of a benzothiazole moiety attached to the purine ring system via a sulfanyl linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-(1,3-Benzothiazol-2-ylsulfanyl)-3-methyl-7-(3-phenylpropyl)purine-2,6-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzothiazole Moiety: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with carbon disulfide and an appropriate aldehyde under acidic conditions.
Attachment to the Purine Ring: The benzothiazole moiety is then attached to the purine ring via a sulfanyl linkage. This step often involves the reaction of the benzothiazole with a halogenated purine derivative in the presence of a base such as potassium carbonate.
Introduction of the Phenylpropyl Group: The phenylpropyl group is introduced through a nucleophilic substitution reaction, where a suitable phenylpropyl halide reacts with the purine derivative.
Methylation: The final step involves the methylation of the purine ring, typically using methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
8-(1,3-Benzothiazol-2-ylsulfanyl)-3-methyl-7-(3-phenylpropyl)purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the benzothiazole ring or the purine ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the purine ring, where halogenated derivatives can be replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Halogenated derivatives, amines, thiols, potassium carbonate, dimethylformamide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced benzothiazole or purine derivatives.
Substitution: Amino or thiol-substituted purine derivatives.
Applications De Recherche Scientifique
8-(1,3-Benzothiazol-2-ylsulfanyl)-3-methyl-7-(3-phenylpropyl)purine-2,6-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential as an enzyme inhibitor, particularly targeting purine metabolism enzymes.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of novel materials, such as polymers and nanomaterials, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of 8-(1,3-Benzothiazol-2-ylsulfanyl)-3-methyl-7-(3-phenylpropyl)purine-2,6-dione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound primarily targets enzymes involved in purine metabolism, such as xanthine oxidase and adenosine deaminase.
Pathways Involved: By inhibiting these enzymes, the compound can disrupt the synthesis and degradation of purine nucleotides, leading to altered cellular functions and potential therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
8-(4-Benzylpiperazin-1-yl)-1,3-dimethyl-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione: Similar structure but with a piperazine ring instead of a benzothiazole moiety.
8-{[(4-Fluorophenyl)methyl]sulfanyl}-1,3-dimethyl-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione: Contains a fluorophenyl group instead of a benzothiazole moiety.
Uniqueness
8-(1,3-Benzothiazol-2-ylsulfanyl)-3-methyl-7-(3-phenylpropyl)purine-2,6-dione is unique due to the presence of the benzothiazole moiety, which imparts distinct chemical and biological properties. This structural feature enhances its potential as an enzyme inhibitor and broadens its range of applications in various fields.
Activité Biologique
8-(1,3-Benzothiazol-2-ylsulfanyl)-3-methyl-7-(3-phenylpropyl)purine-2,6-dione is a complex organic compound belonging to the purine derivatives class. Its unique structure, characterized by a benzothiazole moiety linked to a purine ring via a sulfanyl group, suggests potential biological activities that are being explored in various scientific fields, including medicinal chemistry and pharmacology.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves multiple steps:
- Formation of Benzothiazole Moiety : Synthesized through cyclization of 2-aminothiophenol with carbon disulfide and an aldehyde under acidic conditions.
- Attachment to Purine Ring : The benzothiazole is linked to a halogenated purine derivative in the presence of a base such as potassium carbonate.
- Introduction of Phenylpropyl Group : Achieved via nucleophilic substitution with a suitable phenylpropyl halide.
This compound's molecular structure can be represented as follows:
Property | Value |
---|---|
IUPAC Name | This compound |
Molecular Formula | C22H19N5O2S2 |
Molecular Weight | 423.55 g/mol |
The biological activity of this compound is primarily attributed to its interaction with enzymes involved in purine metabolism. Key targets include:
- Xanthine Oxidase : Inhibition can lead to reduced production of uric acid, potentially beneficial in treating gout.
- Adenosine Deaminase : Modulation may affect adenosine levels, influencing various physiological processes.
Biological Activity
Research has indicated several potential biological activities for this compound:
Antimicrobial Activity
Studies have reported that derivatives of benzothiazole exhibit significant antimicrobial properties. For instance:
- The compound demonstrated inhibition against Gram-positive and Gram-negative bacteria.
- Minimum inhibitory concentrations (MIC) were evaluated using broth microdilution methods.
Bacterial Strain | MIC (μg/mL) |
---|---|
E. coli | <29 |
S. aureus | <40 |
C. albicans | <207 |
Anticancer Potential
The compound's structure suggests it may inhibit cancer cell proliferation through enzyme inhibition pathways relevant to cancer metabolism. Preliminary studies indicate promising results in various cancer cell lines.
Anti-inflammatory Effects
The benzothiazole moiety has been linked to anti-inflammatory activity, potentially through modulation of inflammatory pathways involving cytokines and other mediators.
Case Studies and Research Findings
- Antimicrobial Efficacy Study : A recent study evaluated the antimicrobial activity of synthesized derivatives against various bacterial strains, revealing significant inhibition rates, particularly for Gram-negative bacteria like E. coli and S. typhimurium .
- Pharmacokinetic Profiling : The physicochemical properties were assessed using SwissADME predictions, showing favorable absorption characteristics and compliance with Lipinski's rule of five, indicating good bioavailability .
- Molecular Docking Studies : Docking studies have suggested strong binding affinities with target proteins involved in purine metabolism, supporting its potential as a lead compound for drug development .
Propriétés
IUPAC Name |
8-(1,3-benzothiazol-2-ylsulfanyl)-3-methyl-7-(3-phenylpropyl)purine-2,6-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N5O2S2/c1-26-18-17(19(28)25-20(26)29)27(13-7-10-14-8-3-2-4-9-14)21(24-18)31-22-23-15-11-5-6-12-16(15)30-22/h2-6,8-9,11-12H,7,10,13H2,1H3,(H,25,28,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWXHHYFLKDQRHH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)SC3=NC4=CC=CC=C4S3)CCCC5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N5O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.